molecular formula C9H12N2O2 B6234369 2,4-diethylpyrimidine-5-carboxylic acid CAS No. 1306969-40-3

2,4-diethylpyrimidine-5-carboxylic acid

Cat. No. B6234369
CAS RN: 1306969-40-3
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethylpyrimidine-5-carboxylic acid (2,4-DEP) is an organic compound with a molecular formula of C7H10N2O2. It is an aromatic heterocyclic compound and is used in a variety of scientific research applications. 2,4-DEP is a colorless liquid, with a melting point of 97-99°C and boiling point of 238-239°C. Its structure is composed of a pyrimidine ring and an ethyl group attached to the nitrogen atom of the ring. This compound is synthesized in a two-step process from the reaction of 2,4-dichloropyrimidine and ethyl acetoacetate.

Mechanism of Action

The mechanism of action of 2,4-diethylpyrimidine-5-carboxylic acid is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and other molecules involved in inflammation.
Biochemical and Physiological Effects
2,4-diethylpyrimidine-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are molecules involved in inflammation. Additionally, 2,4-diethylpyrimidine-5-carboxylic acid has also been shown to have anti-tumor effects, and has been used in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2,4-diethylpyrimidine-5-carboxylic acid is a useful compound for laboratory experiments due to its low cost, easy availability, and wide range of applications. However, there are some limitations to its use in the laboratory. For example, 2,4-diethylpyrimidine-5-carboxylic acid is not very soluble in water, and therefore must be dissolved in organic solvents such as ethanol or methanol. Additionally, it is not very stable and can decompose over time, so it must be stored in a cool, dry place and used quickly after synthesis.

Future Directions

2,4-diethylpyrimidine-5-carboxylic acid has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in the development of new drugs to treat inflammation and cancer. Additionally, it could be used in the synthesis of polymers, dyes, and other organic compounds. Finally, it could be used in the study of enzyme inhibition and other biochemical processes.

Synthesis Methods

2,4-diethylpyrimidine-5-carboxylic acid is synthesized in two steps from the reaction of 2,4-dichloropyrimidine and ethyl acetoacetate. In the first step, 2,4-dichloropyrimidine is treated with sodium ethoxide in ethanol, producing 2,4-diethylpyrimidine. This is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydroxide, producing 2,4-diethylpyrimidine-5-carboxylic acid.

Scientific Research Applications

2,4-diethylpyrimidine-5-carboxylic acid is used in a variety of scientific research applications. It is used as an inhibitor of enzymes such as cyclooxygenase, lipoxygenase, and matrix metalloproteinases. It has also been used in the synthesis of drugs such as non-steroidal anti-inflammatory drugs (NSAIDs), as well as in the synthesis of polymers, dyes, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-diethylpyrimidine-5-carboxylic acid involves the reaction of ethyl acetoacetate with guanidine to form 2,4-diethyl-6-amino pyrimidine, which is then oxidized to 2,4-diethyl-5-pyrimidine carboxylic acid.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of ethyl acetoacetate in 50 mL of water and add 10.0 g of guanidine hydrochloride. Heat the mixture to 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add 10 mL of 10% sodium hydroxide solution. Extract the mixture with 50 mL of ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 2,4-diethyl-6-amino pyrimidine as a yellow solid.", "Step 4: Dissolve 5.0 g of 2,4-diethyl-6-amino pyrimidine in 50 mL of water and add 5.0 g of sodium nitrite in 10 mL of water. Keep the mixture at 0°C for 30 minutes.", "Step 5: Add 10 mL of concentrated sulfuric acid slowly to the mixture and keep it at 0°C for 30 minutes. Pour the mixture into ice-cold water and extract with ethyl acetate.", "Step 6: Wash the organic layer with sodium bicarbonate solution and water. Dry over sodium sulfate and concentrate under reduced pressure to obtain 2,4-diethylpyrimidine-5-carboxylic acid as a white solid." ] }

CAS RN

1306969-40-3

Product Name

2,4-diethylpyrimidine-5-carboxylic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.